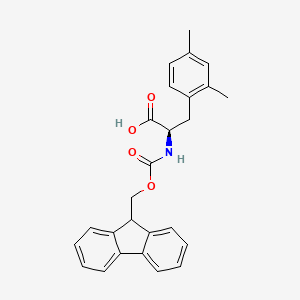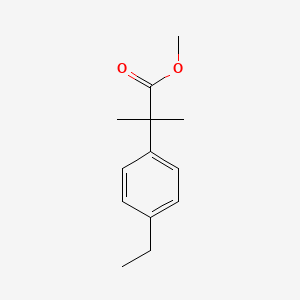
Methyl 2-(4-ethylphenyl)-2-methylpropanoate
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, molecular formula, and CAS number. It may also include information about its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions for the reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. It could include the type and number of atoms, the arrangement of atoms, and the type of bonds between the atoms.Chemical Reactions Analysis
This involves understanding the chemical reactions that the compound can undergo. It could include reactions with other compounds, decomposition reactions, and redox reactions.Physical And Chemical Properties Analysis
This involves analyzing the physical and chemical properties of the compound. It could include melting point, boiling point, solubility, density, and reactivity.Wissenschaftliche Forschungsanwendungen
Photopolymerization
Methyl 2-(4-ethylphenyl)-2-methylpropanoate has been studied in the context of photopolymerization. For instance, Guillaneuf et al. (2010) investigated a new alkoxyamine bearing a chromophore group linked to an aminoxyl function, which decomposes under UV irradiation to generate corresponding alkyl and nitroxide radicals. This compound showed significant changes in photophysical or photochemical properties and was efficient as a conventional photoinitiator in nitroxide-mediated photopolymerization (Guillaneuf et al., 2010).
Reformatsky Reaction
The Reformatsky reaction of 2-phenylpropanal with methyl α-bromopropionate, closely related to Methyl 2-(4-ethylphenyl)-2-methylpropanoate, produces diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates. MatsumotoTakashi and FukuiKenji (1972) demonstrated the formation of these β-hydroxy esters and their potential applications in stereochemistry (MatsumotoTakashi & FukuiKenji, 1972).
Conformational Studies
Gung and Yanik (1996) conducted a conformational study of SnCl4 complexes of aldehydes and esters, including ethyl 2-pentenoate and ethyl 4-methyl-2-pentenoate, which are structurally similar to Methyl 2-(4-ethylphenyl)-2-methylpropanoate. This study revealed insights into the preferred conformations of these compounds, contributing to our understanding of their chemical behavior (Gung & Yanik, 1996).
Polymerization
Zhang et al. (2008) synthesized novel azo-containing iniferters, which were used successfully as initiators for atom transfer radical polymerization of methyl methacrylate, a process relevant to Methyl 2-(4-ethylphenyl)-2-methylpropanoate (Zhang et al., 2008).
Potential Bioactivity
Navarrete-Vázquez et al. (2011) prepared and characterized a compound, ethyl2-[4-(acetylamino)phenoxy]-2-methylpropanoate, which is of interest for its potential bioactivity as an analgesic and antidyslipidemic agent. This compound's structure and potential applications in medicine highlight the diverse possibilities for derivatives of Methyl 2-(4-ethylphenyl)-2-methylpropanoate (Navarrete-Vázquez et al., 2011).
Cyclopropane Derivatives
Abe and Suehiro (1982) investigated the formation of cyclopropane derivatives from tosylates of ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate. Their research contributes to understanding the chemical transformations and applications of Methyl 2-(4-ethylphenyl)-2-methylpropanoate derivatives in organic synthesis (Abe & Suehiro, 1982).
Optical Storage Applications
Meng et al. (1996) explored the use of azo polymers, including Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate, for reversible optical storage. The study of these azo polymers, related to Methyl 2-(4-ethylphenyl)-2-methylpropanoate, opens up potential applications in data storage technologies (Meng et al., 1996).
Synthesis of Potent PPARpan Agonist
Guo et al. (2006) described an efficient synthesis of a potent PPARpan agonist using a compound structurally related to Methyl 2-(4-ethylphenyl)-2-methylpropanoate, highlighting its relevance in pharmaceutical research (Guo et al., 2006).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. It could include toxicity, flammability, and environmental hazards.
Zukünftige Richtungen
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.
I hope this general approach helps you in your analysis. If you have a different compound or more specific questions about this compound, feel free to ask!
Eigenschaften
IUPAC Name |
methyl 2-(4-ethylphenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-10-6-8-11(9-7-10)13(2,3)12(14)15-4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEXVITUEIEJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440357 | |
| Record name | Methyl 2-(4-ethylphenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-ethylphenyl)-2-methylpropanoate | |
CAS RN |
698394-59-1 | |
| Record name | Methyl 2-(4-ethylphenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



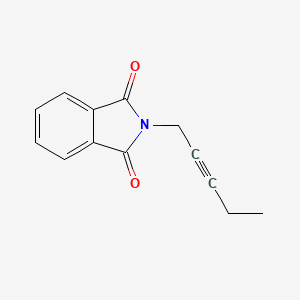
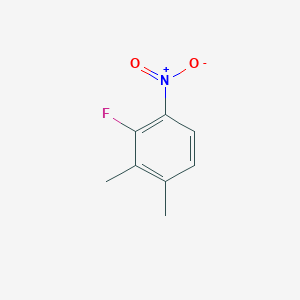
![(2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide](/img/structure/B1599536.png)
![(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine](/img/structure/B1599538.png)
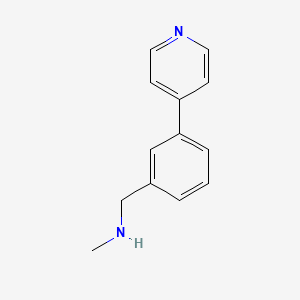
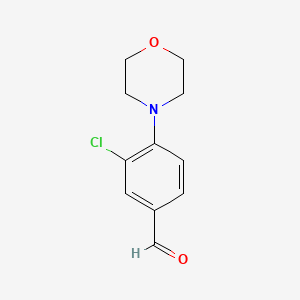

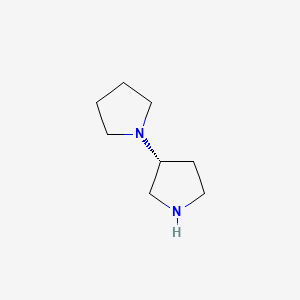
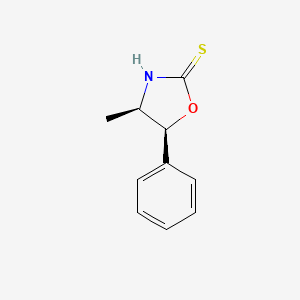

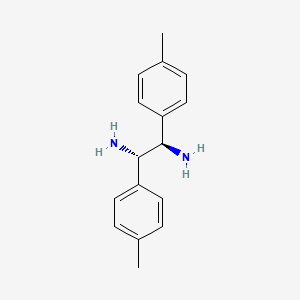
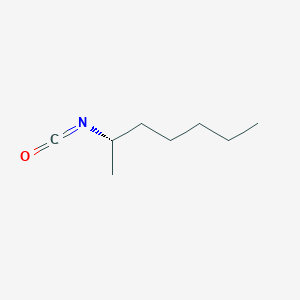
![2-[2-(Bromomethyl)phenyl]thiophene](/img/structure/B1599555.png)
